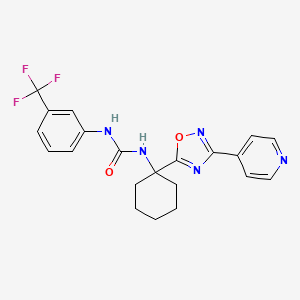

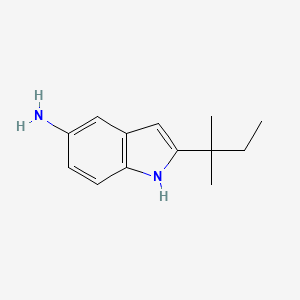

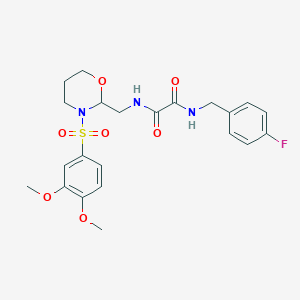

![molecular formula C13H14N2O2S2 B2406390 (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164495-48-0](/img/structure/B2406390.png)

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate” is a chemical compound that is part of the thiazole family . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Synthesis Analysis

Thiazoles are synthesized through various artificial paths and varied physico-chemical factors . An I2-promoted [3+2] cyclization reaction between thiocarbamates with enaminones has been developed for the synthesis of thiazol-2 (3H)-one derivatives . This protocol involves C−S and C−N bond formation and exhibits good functional group tolerance .Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol has been used to prepare certain thiazole derivatives .Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .科学的研究の応用

Photovoltaics and Solar Cells

The compound has been investigated for its role in enhancing the efficiency and stability of perovskite solar cells. Researchers have introduced an organic small molecule sulfonate, 3-ethylbenzo[d]thiazol-2(3H)-ylidene-1,1-dioxide (PSAD), into the precursor solution of perovskite films. Through various characterization techniques (including nuclear magnetic resonance, Fourier-transform infrared spectroscopy, and X-ray photoelectron spectroscopy), they revealed hydrogen bonding and coordination interactions between PSAD and the perovskite. As a result, they obtained perovskite films with larger grain size, reduced defects, decreased non-radiative recombination, lower hole extraction energy loss, and improved electron extraction. These effects collectively contribute to enhancing the efficiency and stability of PSAD-treated devices in perovskite photovoltaics .

Organic Synthesis Beyond Pure Organic Chemistry

Acylsilanes, a class of compounds with versatile reactivities, have traditionally been used in organic synthesis. However, recent research has unveiled unprecedentedly wide applications of acylsilanes beyond their traditional role. For instance, acylsilanes have been employed in photo-click reactions for polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation. The development of quick synthetic methods for acylsilanes further enhances their attractiveness in various fields. These applications extend beyond the boundaries of pure organic synthesis, opening up new possibilities for acylsilanes in diverse contexts .

Electrochemical Applications

Although not directly related to the compound , acetamide derivatives have also found applications in electrochemistry. For example, a deep eutectic electrolyte composed of AlCl3 and acetamide has shown promise for rechargeable batteries. This electrolyte exhibits great potential due to its high structural stability and broad application prospects .

Materials Characterization and Quantitation

Molecular spectroscopy, including techniques like infrared and UV-visible spectroscopy, plays a crucial role in investigating organic and inorganic materials. Researchers use these methods to analyze chemical structures, identify functional groups, and quantify specific compounds. While this field encompasses a wide range of applications, it remains essential for understanding material properties and behavior .

作用機序

将来の方向性

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are being extensively researched for their potential applications in cancer therapy . Future research will likely continue to explore the synthesis, properties, and applications of thiazoles and their derivatives.

特性

IUPAC Name |

S-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-15-10-6-4-5-7-11(10)19-13(15)14-12(17)8-18-9(2)16/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGIAUKAXAHHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

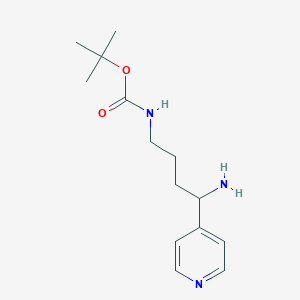

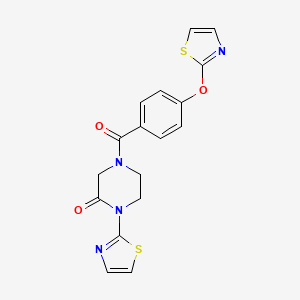

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)

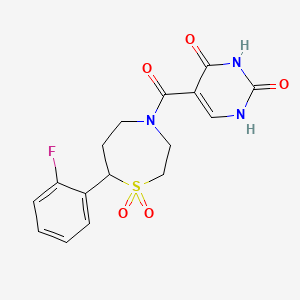

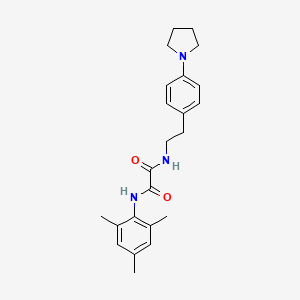

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

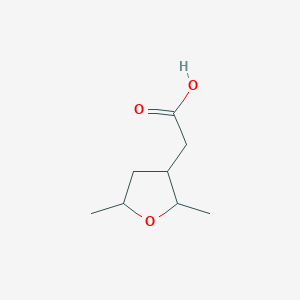

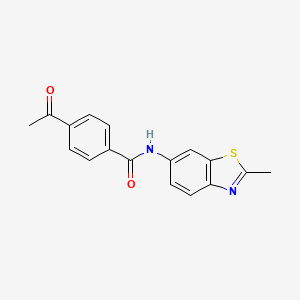

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)